molecular formula C10H8N2O2 B057088 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 54851-73-9

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B057088
CAS RN: 54851-73-9
M. Wt: 188.18 g/mol
InChI Key: JDWFZXYFGNOLJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives involves several key strategies, including Friedel-Crafts acylation, cyclization, and condensation reactions. For instance, the synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved by Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, showcasing the versatility of this compound's synthesis routes (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives has been extensively studied, with research focusing on the synthesis and structure analysis of related compounds. For example, a study on the synthesis, structure analysis, and DFT calculations of a pyridazine analog revealed insights into its molecular geometry and intermolecular interactions, providing a foundation for understanding the molecular structure of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives involves various transformations, including the action of Grignard reagents leading to 1,4-addition products, highlighting its reactivity and potential for chemical modifications (Ismail et al., 1984).

Physical Properties Analysis

The physical properties of pyridazin-3(2H)-one derivatives are characterized by their high melting points, solubility in various organic solvents, and stability under standard conditions. The synthesis and characterization of poly(arylene ether)s containing 6-(4-hydroxyphenyl)pyridazin-3(2H)-one or 6-(4-hydroxyphenyl)pyridazine moieties provide valuable information on the thermal and solubility properties of these compounds (Xu et al., 2006).

Scientific Research Applications

  • Synthesis Techniques:

    • Novel methods for synthesizing derivatives of pyridazin-3(2H)-ones, including 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, have been developed. These methods have potential applications in creating various biologically active compounds (Basanagouda & Kulkarni, 2011).
  • Pharmacological Applications:

    • Pyridazin-3-one derivatives have been studied for their potential use in treating cognitive and attentional disorders. For example, a specific compound (CEP-26401) showed high affinity for human and rat histamine H3 receptors and demonstrated potential as a CNS drug (Hudkins et al., 2011).
    • Another study explored these derivatives as inhibitors of HCV NS5B polymerase, potentially aiding in hepatitis C treatment (Zhou et al., 2008).
  • Material Science:

    • 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one has been used in the synthesis of novel soluble polymers with potential applications in various industrial processes (Xu et al., 2006).
  • Corrosion Inhibition:

    • This compound has been examined for its effectiveness in inhibiting copper corrosion in nitric acid, suggesting its use in corrosion protection (Zarrouk et al., 2012).
  • Agricultural Applications:

    • Certain pyridazin-3(2H)-one derivatives have been identified with juvenile hormone-like activity, indicating their potential as insect control agents (Miyake & Oguia, 1992).

properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLZCIKDGHGUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536538
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

CAS RN

54851-73-9
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the key properties of HPZ that make it suitable for polymer synthesis?

A1: HPZ possesses a hydroxyl group and a pyridazinone ring, making it a valuable monomer for polymerization reactions.

  • Hydroxyl group reactivity: The hydroxyl group (-OH) on HPZ readily participates in nucleophilic substitution reactions. This reactivity is crucial for polymerization with activated aromatic dihalides like 4, 4′-difluorobenzophenone (DFBP) [, ].
  • Pyridazinone ring influence: The presence of the pyridazinone ring influences the polymer's final properties. It can impact solubility, glass transition temperature (Tg), and thermal stability [, ].

Q2: How does the incorporation of HPZ impact the thermal properties of polymers?

A2: The inclusion of HPZ generally leads to enhanced thermal stability and influences the glass transition temperature of the resulting polymers.

  • Increased Tg: In poly(arylene ether)s synthesized with bisphenol A (BPA), increasing the HPZ content leads to higher Tg values []. This suggests stronger intermolecular interactions and a more rigid polymer structure.
  • High thermal stability: Poly(aryl ether ketone)s incorporating HPZ, even alongside other monomers like DOPO-PhOH, demonstrate high thermal stability with 5% weight loss temperatures ranging from 411–500 °C [, ].

Q3: Can HPZ be used to create fluorescent polymers, and if so, what are the potential applications?

A3: Yes, HPZ can be utilized in the synthesis of fluorescent polymers. Research has shown its successful copolymerization with a blue-fluorescent monomer, 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (TFPT), to create fluorescent polymeric nanoparticles (FCPNs) []. These FCPNs demonstrate excellent biocompatibility and intense blue fluorescence, highlighting their potential for applications like live cell imaging and biological labeling [].

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